molecular formula C23H34N4O4 B2588085 N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 921924-78-9

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No. B2588085
CAS RN: 921924-78-9
M. Wt: 430.549
InChI Key: XNJCDUANBYHLDH-UHFFFAOYSA-N
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Description

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C23H34N4O4 and its molecular weight is 430.549. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications and Mechanisms

  • Orexin Receptor Antagonism and Sleep Regulation : Research demonstrates the role of orexin receptors in sleep-wake regulation, with selective antagonists impacting sleep patterns through interactions with monoamine release. For instance, orexin receptor blockade has been shown to decrease wakefulness and promote sleep by affecting histamine and dopamine levels in specific brain regions, suggesting potential applications in sleep disorders (Dugovic et al., 2009).

Chemical Synthesis and Anticancer Activity

  • Anticancer Compound Synthesis : A study focusing on the synthesis of novel α-aminophosphonate derivatives incorporating a 2-oxoquinoline structure revealed moderate to high antitumor activities against various cancer cell lines. This highlights the compound's potential utility in developing new anticancer agents (Yilin Fang et al., 2016).

Neuropharmacological Research

  • Dopamine Agonism and Neurotoxicity : The compound's structure shares similarities with molecules involved in dopaminergic neurotransmission, suggesting potential applications in studying Parkinson's disease and other neurodegenerative disorders. For example, N-methylation of tetrahydroisoquinolines, akin to the structure of the compound , has been explored for their neurotoxic properties and implications in Parkinson's disease research (Naoi et al., 1993).

Sensor Development and Metal Ion Detection

  • Chemosensors for Metal Ions : Novel chemosensors incorporating tetrahydroquinoline structures have been developed for the selective identification of Pd2+ ions, showcasing the compound's relevance in analytical chemistry and environmental monitoring (Shally et al., 2020).

properties

IUPAC Name

N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N4O4/c1-26-8-2-4-17-14-18(6-7-20(17)26)21(27-9-12-30-13-10-27)16-25-23(29)22(28)24-15-19-5-3-11-31-19/h6-7,14,19,21H,2-5,8-13,15-16H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNJCDUANBYHLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3CCCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

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